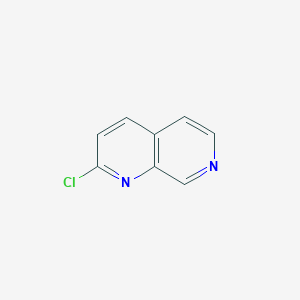

2-Chloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYWDKTFBMSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609413 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35192-05-3 | |

| Record name | 2-Chloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Chloro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core, a privileged heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it a versatile building block for the design of novel therapeutic agents and functional materials. The introduction of a chlorine atom at the 2-position creates a key intermediate, 2-Chloro-1,7-naphthyridine, endowed with a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic signature, and chemical reactivity, offering insights for its strategic application in research and development. The diverse biological activities exhibited by 1,7-naphthyridine derivatives, including their potential as anticancer and anti-inflammatory agents, underscore the importance of understanding the chemistry of this key precursor.[1]

Molecular Architecture and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₅ClN₂. The presence of the electronegative chlorine atom and the two nitrogen atoms within the fused pyridine rings significantly influences the molecule's electronic distribution and reactivity.

Structural Elucidation: A Spectroscopic Approach

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons. Based on the analysis of related naphthyridine isomers, the chemical shifts (δ) are predicted to be in the aromatic region (typically 7.0-9.0 ppm). The coupling constants (J) between adjacent protons will provide critical information about their relative positions on the rings. For instance, a typical ortho-coupling (³J) in aromatic systems is around 7-9 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The chemical shifts of the other carbon atoms will be dictated by their proximity to the nitrogen atoms and the overall electronic landscape of the bicyclic system.

| Predicted Spectroscopic Data for this compound | |

| Technique | Expected Observations |

| ¹H NMR | Five distinct signals in the aromatic region (δ 7.0-9.0 ppm) with characteristic ortho and meta coupling constants. |

| ¹³C NMR | Eight distinct signals, with the C2 carbon resonance shifted due to the chlorine substituent. |

| IR Spectroscopy | Characteristic bands for C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹), and a C-Cl stretching vibration (typically 850-550 cm⁻¹).[2] |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). Fragmentation patterns would likely involve the loss of HCl and subsequent ring cleavage. |

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the naphthyridine core (in the 1600-1450 cm⁻¹ region).[3] A key diagnostic peak would be the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum (generally between 850-550 cm⁻¹).[2]

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺). A crucial feature will be the presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The fragmentation pattern is anticipated to involve the initial loss of a chlorine radical or a molecule of HCl, followed by the characteristic fragmentation of the naphthyridine ring system.

Synthesis of the this compound Core

The synthesis of this compound can be approached through several strategic routes, often involving the construction of the naphthyridine ring system followed by chlorination, or the use of pre-chlorinated precursors in the cyclization step. A common and effective method is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Cyclization: A Step-by-Step Protocol

The Vilsmeier-Haack reaction provides a powerful method for the synthesis of chloro-substituted heterocyclic aldehydes. A plausible synthetic route to a 2-chloro-1,8-naphthyridine-3-carbaldehyde, a closely related isomer, has been reported and can be adapted for the 1,7-naphthyridine system.[4][5][6]

Protocol:

-

Starting Material: The synthesis would commence with an appropriately substituted N-(pyridin-3-yl)acetamide. The position of the acetamido group on the pyridine ring is crucial for directing the cyclization to form the 1,7-naphthyridine isomer.

-

Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared in situ by the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

-

Cyclization and Chlorination: The N-(pyridin-3-yl)acetamide is then treated with the Vilsmeier reagent. This initiates an electrophilic aromatic substitution, followed by cyclization and dehydration to form the second pyridine ring. The use of excess POCl₃ also serves as the chlorinating agent, introducing the chlorine atom at the 2-position.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with a suitable organic solvent and purified by column chromatography to yield the this compound derivative.

Caption: Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chlorine atom at the 2-position of the 1,7-naphthyridine ring is a versatile functional group that enables a wide array of subsequent chemical transformations. This reactivity is primarily governed by the electron-deficient nature of the naphthyridine ring system, which facilitates nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing effect of the two nitrogen atoms in the naphthyridine core makes the carbon atom bearing the chlorine susceptible to attack by nucleophiles.[7][8][9] This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to functionalized 1,7-naphthyridines.

Common Nucleophiles and Their Products:

-

Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-1,7-naphthyridine derivatives.

-

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields the corresponding 2-alkoxy- or 2-aryloxy-1,7-naphthyridines.

-

Thiols: Thiols can displace the chloride to form 2-thioether-1,7-naphthyridines.

The reactivity in SNA_r reactions is often dependent on the nature of the nucleophile and the reaction conditions, such as temperature and the presence of a base.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base.[11][12][13] This reaction is highly effective for the formation of C-C bonds and can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the 1,7-naphthyridine ring.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: A reaction vessel is charged with this compound, the desired boronic acid or boronate ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The reaction is heated to a temperature typically ranging from 80 to 120 °C and monitored by TLC or LC-MS until completion.

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[14][15][16][17][18] This reaction is a powerful alternative to traditional methods of N-arylation and is highly tolerant of a wide range of functional groups. It provides a versatile route to a diverse array of 2-amino-1,7-naphthyridine derivatives.

Key Components of the Buchwald-Hartwig Amination:

-

Palladium Catalyst: A palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos).

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.

Applications in Drug Discovery and Materials Science

The 1,7-naphthyridine scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery.[1][19][20][21][22] The ability to readily functionalize the 2-position of this compound allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have been investigated for their potential as:

-

Anticancer Agents: By modifying the substituent at the 2-position, researchers can tune the molecule's interaction with biological targets such as kinases or DNA.

-

Antimicrobial Agents: The naphthyridine core is a known pharmacophore in several antibacterial agents, and novel derivatives are continuously being explored to combat drug-resistant pathogens.[19]

-

CNS-Active Agents: The scaffold has also been incorporated into molecules targeting receptors in the central nervous system.

In materials science, the rigid, planar structure of the 1,7-naphthyridine system, combined with its unique electronic properties, makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Conclusion and Future Perspectives

This compound is a strategically important building block that provides a gateway to a vast chemical space of functionalized 1,7-naphthyridine derivatives. Its well-defined molecular structure and predictable reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an invaluable tool for chemists in both academic and industrial settings. The continued exploration of the reactivity of this versatile intermediate will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological potential. Future research will likely focus on the development of more efficient and sustainable catalytic methods for its functionalization and the expansion of its applications in emerging areas of science and technology.

References

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 5, 2026, from [Link]

-

(PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (n.d.). Retrieved January 5, 2026, from [Link]

-

Spectral Characteristics of 2,7-Naphthyridines - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). Retrieved January 5, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 5, 2026, from [Link]

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 5, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nucleophilic-Substitution Reactions in Benzo[C][23][24]Naphthyridines - CSIRO Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nucleophilic substitution - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Typical Infrared Absorption Frequencies | PDF | Amine | Amide - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones. - NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Retrieved January 5, 2026, from [Link]

-

Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 6. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 10. connectsci.au [connectsci.au]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. gacariyalur.ac.in [gacariyalur.ac.in]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,7-naphthyridine

Foreword: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of quinoline and other diazanaphthalenes, it is a cornerstone in the design of novel therapeutic agents. Its unique arrangement of nitrogen atoms allows for a three-dimensional array of hydrogen bond donors and acceptors, crucial for specific and high-affinity interactions with biological targets. Consequently, derivatives of 1,7-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors in oncology and as antimicrobial agents.

Within this important class of molecules, 2-Chloro-1,7-naphthyridine stands out as a pivotal intermediate. The chlorine atom at the C2 position serves as a versatile synthetic handle. It is an excellent leaving group, readily displaced by a variety of nucleophiles—such as amines, alcohols, and thiols—through nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the late-stage functionalization of the naphthyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a detailed examination of the primary synthetic pathway to this key building block, grounded in established chemical principles and supported by practical, field-proven insights.

Primary Synthetic Strategy: A Two-Stage Approach

The most reliable and commonly inferred pathway to this compound is a robust two-stage process. This strategy prioritizes the construction of the stable bicyclic naphthyridine ring system first, followed by a functional group interconversion to install the reactive chlorine atom.

-

Stage 1: Cyclocondensation to form 1,7-Naphthyridin-2(1H)-one. This foundational step involves building the second heterocyclic ring onto a functionalized pyridine precursor.

-

Stage 2: Chlorination of 1,7-Naphthyridin-2(1H)-one. The hydroxyl group of the naphthyridinone tautomer is then converted to a chloro group using a potent chlorinating agent.

This approach is advantageous as it builds the core structure early and utilizes a highly efficient, well-documented chlorination reaction as the final step.

Stage 1: Synthesis of the Core Intermediate: 1,7-Naphthyridin-2(1H)-one

The construction of the bicyclic system is achieved via an acid- or base-catalyzed cyclocondensation reaction. This class of reaction is a cornerstone of heterocyclic synthesis.[1] The logic is to react a pyridine derivative containing an amine nucleophile and an electrophilic center (or a precursor to one) with a molecule that can provide the remaining atoms for the new ring.

Causality Behind Experimental Choices

-

Starting Materials: The most logical starting materials are 3-aminopyridine-4-carbaldehyde and an active methylene compound such as diethyl malonate . The 3-amino group acts as the nucleophile for the final ring-closing step. The 4-carbaldehyde group provides a reactive electrophilic site for the initial condensation. Diethyl malonate provides the requisite two-carbon unit (-CH2-C=O) to complete the six-membered ring.

-

Catalyst: A base, such as sodium ethoxide (NaOEt) or piperidine, is typically employed. The base serves to deprotonate the active methylene compound (diethyl malonate), generating a nucleophilic enolate. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde in a Knoevenagel-type condensation.

Reaction Mechanism

The reaction proceeds through a tandem sequence of condensation followed by intramolecular cyclization.

-

Enolate Formation: The basic catalyst deprotonates diethyl malonate to form a reactive enolate.

-

Knoevenagel Condensation: The enolate attacks the aldehyde group of 3-aminopyridine-4-carbaldehyde. Subsequent elimination of water yields a pyridyl-substituted α,β-unsaturated ester.

-

Intramolecular Michael Addition (Cyclization): The lone pair of the amino group at the C3 position of the pyridine ring performs a nucleophilic attack on the β-carbon of the unsaturated system. This intramolecular conjugate addition forms the new six-membered ring.

-

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more thermodynamically stable keto form, yielding the final product, 1,7-Naphthyridin-2(1H)-one.

Detailed Experimental Protocol (Analogous Method)

This protocol is adapted from established procedures for synthesizing analogous naphthyridinone systems.

-

Preparation of Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Initial Reaction: To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 15 minutes.

-

Addition of Pyridine: Add a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in absolute ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Carefully acidify the residue with dilute hydrochloric acid or acetic acid to a pH of ~6-7, causing the product to precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 1,7-Naphthyridin-2(1H)-one, which can be used in the next step, often without further purification.

Stage 2: Chlorination to this compound

This step converts the stable naphthyridinone into the activated chloro-derivative. The transformation of a pyridone/pyridol to a chloropyridine is a classic and highly effective reaction in heterocyclic chemistry.[2]

Causality Behind Experimental Choices

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice.[3] It acts as both a chlorinating and a dehydrating agent, making it exceptionally effective for this conversion. The reaction is often run using POCl₃ as the solvent. In some cases, phosphorus pentachloride (PCl₅) is added to enhance the reactivity of the mixture, particularly for less reactive substrates.[4]

-

Reaction Conditions: The reaction typically requires heating to reflux (b.p. of POCl₃ is 105.8 °C). This provides the necessary activation energy to drive the reaction to completion. The reaction is performed under anhydrous conditions as POCl₃ reacts violently with water.

Reaction Mechanism

-

Activation of the Carbonyl: The oxygen atom of the 1,7-naphthyridin-2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate and releases a chloride ion.

-

Nucleophilic Attack: The liberated chloride ion (or a chloride from another POCl₃ molecule) acts as a nucleophile and attacks the C2 position of the naphthyridine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the protonated ring nitrogen and the phosphate ester.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the stable dichlorophosphate group and restoring aromaticity to the ring, yielding the final product, this compound.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1,7-Naphthyridin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents, serving as both reagent and solvent) to the flask.

-

Reflux: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

-

Work-up (Critical Step): Place the flask containing the residue in an ice bath. Very slowly and cautiously, add crushed ice to the residue to quench any remaining POCl₃. This is a highly exothermic reaction that releases HCl gas. Alternatively, the cooled reaction mixture can be poured slowly onto a stirred slurry of ice and a base like sodium bicarbonate or sodium carbonate.[5]

-

Extraction: Once the quenching is complete, basify the aqueous mixture to a pH of ~8-9 with a saturated solution of sodium bicarbonate or dilute sodium hydroxide. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary and Comparison

| Parameter | Stage 1: Cyclocondensation | Stage 2: Chlorination |

| Starting Materials | 3-Aminopyridine-4-carbaldehyde, Diethyl malonate | 1,7-Naphthyridin-2(1H)-one |

| Key Reagent/Catalyst | Sodium Ethoxide (or Piperidine) | Phosphorus Oxychloride (POCl₃) |

| Solvent | Absolute Ethanol | POCl₃ (neat) or an inert high-boiling solvent |

| Temperature | Reflux (~78 °C) | Reflux (~110 °C) |

| Typical Reaction Time | 6 - 8 hours | 2 - 4 hours |

| Work-up | Acidification, Filtration | Cautious quench with ice/base, Extraction |

| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-95%) |

Yields are estimates based on analogous transformations reported in the literature for other naphthyridine isomers.

Senior Application Scientist's Insights: Troubleshooting and Best Practices

-

Moisture is the Enemy: Both stages of this synthesis are sensitive to water. The initial condensation requires anhydrous conditions for the base to be effective, and the chlorination step is hazardous and inefficient in the presence of water. Ensure all glassware is flame-dried or oven-dried before use.

-

The POCl₃ Quench: The work-up of the chlorination reaction is the most critical and hazardous part of the entire sequence. The hydrolysis of POCl₃ is extremely exothermic. Always perform the quench in an ice bath and add ice/water very slowly. Pouring the reaction mixture onto ice is generally safer than adding ice to the reaction mixture. A robust base like sodium carbonate should be used for neutralization, as significant amounts of HCl and phosphoric acid are generated.[6]

-

Purification Strategy: While the intermediate naphthyridinone often precipitates in sufficient purity, the final this compound product typically requires chromatographic purification to remove baseline impurities and any residual hydroxy-naphthyridine starting material. A gradient elution from hexane to ethyl acetate on a silica gel column is a standard approach.

-

Alternative Starting Materials: While 3-aminopyridine-4-carbaldehyde is ideal, other precursors can be used. For instance, a 3-aminopyridine with a 4-cyano or 4-acetyl group could potentially undergo similar cyclization reactions with appropriate partners, although reaction conditions would need significant optimization.

This comprehensive guide outlines a robust and logical pathway for the synthesis of this compound. By understanding the causality behind each step and adhering to careful experimental technique, researchers can reliably produce this valuable intermediate for application in drug discovery and development.

References

-

Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Quideau, S., et al. (2004). Tin-free radical cyclizations for the synthesis of 7-azaoxindoles, 7-azaindolines, tetrahydro[7][8]naphthyridines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671-4. Available at: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3432. Available at: [Link]

-

Lage, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6667. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7763-7782. Available at: [Link]

-

Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available at: [Link]

-

Rao, K. S., et al. (2004). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Arkivoc, 2004(11), 31-38. Available at: [Link]

-

Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Chemical Communications, (42), 4423-4425. Available at: [Link]

-

Lage, S., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

-

Wójcicka, A., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305. Available at: [Link]

-

Al-Omran, F., et al. (1997). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Tetrahedron, 53(36), 12291-12300. Available at: [Link]

-

Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15949. Available at: [Link]

-

Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

-

Nadaraj, V., & Selvi, S. T. (2012). Synthesis and Characterization of Naphtho Fused[7][8]Naphthyridine Derivatives. Asian Journal of Research in Chemistry, 5(3), 350-352. Available at: [Link]

-

Gholam-Hossien, G., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13, 21915-21921. Available at: [Link]

-

Tominaga, Y., et al. (1990). SYNTHESIS OF POLYCYCLIC NITROGEN-CONTANING HETEROCYCLES: ONE POT FORMATION OF 1,6-NAPHTHYRIDINE RING SYSTEM BY REACTION OF AMI. Journal of Heterocyclic Chemistry, 27(4), 775-783. Available at: [Link]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. ResearchGate. Available at: [Link]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. Available at: [Link]

-

Su, G. (1963). Biosynthesis of pyridine Derivatives. Journal of the Formosan Medical Association, 62(7), 433-441. Available at: [Link]

-

Das, B., et al. (2022). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 99(11), 100748. Available at: [Link]

-

Li, P., et al. (2020). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Organic & Biomolecular Chemistry, 18, 5923-5927. Available at: [Link]

- Andre, J. S., et al. (2004). Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone. Google Patents.

-

Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]

-

POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Le-Dévédec, F., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1056-1059. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 - Master Organic Chemistry. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1,7-naphthyridine

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 2-position creates 2-Chloro-1,7-naphthyridine, a versatile and highly valuable intermediate for chemical synthesis. The chloro-substituent acts as a proficient leaving group, enabling a diverse range of functionalization reactions. This reactivity makes it a cornerstone building block for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science. This guide provides a comprehensive overview of its core properties, reactivity, and synthetic utility for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties

A thorough understanding of the fundamental physical and spectroscopic properties of a chemical entity is paramount for its effective utilization in research and development. This section details the structural and physicochemical characteristics of this compound.

Molecular Structure

This compound consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7. The chlorine atom is substituted at the C2 position, which is alpha to a ring nitrogen, significantly influencing its chemical reactivity.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative experimental data for this compound are not extensively reported in publicly accessible literature. The table below summarizes key identifiers and known data. General solubility for naphthyridines suggests solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂ | ChemicalBook[2] |

| Molecular Weight | 164.59 g/mol | ChemicalBook[2] |

| CAS Number | 35192-05-3 | Apollo Scientific[3] |

| Appearance | Solid (Typical for related compounds) | CymitQuimica[4] |

| Melting Point | Data not widely available | |

| Boiling Point | Data not widely available | |

| Solubility | Soluble in DMSO, DMF (predicted) | BenchChem[1] |

Spectroscopic Profile

Detailed, experimentally verified ¹H and ¹³C NMR spectral data for this compound are scarce in peer-reviewed literature.[5] However, based on the known spectra of related naphthyridine and chloropyridine structures, a predictive analysis can be made:

-

¹H NMR: The spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the chlorinated ring will be influenced by the electron-withdrawing effect of both the chlorine atom and the adjacent nitrogen, likely shifting them downfield. Protons on the second pyridine ring will also exhibit characteristic shifts and coupling patterns.

-

¹³C NMR: Eight distinct signals are expected. The carbon atom bonded to the chlorine (C2) would appear significantly downfield. The positions of the other carbon signals are influenced by their proximity to the nitrogen atoms.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[5]

Section 2: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. The carbon at the 2-position is electron-deficient due to the inductive effect of the chlorine atom and the electron-withdrawing nature of the adjacent ring nitrogen. This makes it an excellent electrophilic site for various transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The most fundamental reaction of this compound is nucleophilic aromatic substitution (SₙAr). The chloro group serves as a good leaving group, readily displaced by a wide range of nucleophiles.

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring system. Strong nucleophiles such as amines or thiols are often used to facilitate this reaction.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 35192-05-3 [amp.chemicalbook.com]

- 3. 35192-05-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-chloro-7H-1,7-naphthyridin-8-one | CymitQuimica [cymitquimica.com]

- 5. Spectral Characteristics of 2,7-Naphthyridines | MDPI [mdpi.com]

- 6. Buy 2-Chloro-1,7-naphthyridin-4-amine [smolecule.com]

The Synthetic Versatility of 2-Chloro-1,7-naphthyridine: A Hub for Chemical Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and central nervous system activities.[1] Within this class of molecules, 2-chloro-1,7-naphthyridine stands out as a versatile and highly reactive building block, offering a strategic entry point for the synthesis of a diverse array of functionalized derivatives. Its reactivity is primarily dictated by the presence of the chlorine atom at the C2 position, which is susceptible to both nucleophilic displacement and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and reactivity profile of this compound, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Synthesis of the this compound Core

The most common and practical approach to synthesizing this compound involves the chlorination of the corresponding 1,7-naphthyridin-2(1H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base or with a co-reagent like phosphorus pentachloride (PCl₅) to enhance reactivity.[2][3]

Experimental Protocol: Chlorination of 1,7-Naphthyridin-2(1H)-one

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for converting hydroxy-heterocycles and amides (in their tautomeric lactam form) to their corresponding chloro derivatives.[4][5]

-

Heat: The reaction generally requires elevated temperatures to overcome the activation energy for the chlorination of the relatively stable lactam system.

-

Work-up Procedure: Careful quenching of the reaction mixture with a weak base like sodium bicarbonate is crucial. This neutralizes the acidic byproducts of the reaction without promoting hydrolysis of the desired this compound back to the starting naphthyridinone.[6]

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,7-naphthyridin-2(1H)-one (1.0 equiv).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equiv) in a fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile: A Gateway to Diverse Functionalities

The electron-deficient nature of the 1,7-naphthyridine ring system, further accentuated by the inductive effect of the chlorine atom, renders the C2 position highly susceptible to nucleophilic attack. This intrinsic reactivity allows for a broad range of transformations, making this compound a cornerstone for library synthesis in drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under mild conditions and provide a direct route to a wide array of 2-substituted 1,7-naphthyridine derivatives.[7]

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. In the subsequent step, the chloride ion is expelled, and the aromaticity of the naphthyridine ring is restored. The rate of this reaction is enhanced by the presence of the nitrogen atoms in the ring system, which help to stabilize the negative charge in the Meisenheimer intermediate.

Caption: Generalized mechanism of SNAr on this compound.

Representative SNAr Reactions:

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Amine | Piperidine | 2-(Piperidin-1-yl)-1,7-naphthyridine | Heat in neat amine or in a polar aprotic solvent (e.g., DMF, DMSO) |

| Thiol | Sodium thiophenoxide | 2-(Phenylthio)-1,7-naphthyridine | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF) at rt to moderate heat |

| Alkoxide | Sodium methoxide | 2-Methoxy-1,7-naphthyridine | NaOMe in Methanol, reflux |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position also serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 1,7-naphthyridine core.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a microwave vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).

-

Add a solvent mixture, typically 1,4-dioxane and water (4:1).

-

Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 10-30 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-phenyl-1,7-naphthyridine.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse library of 2-amino-1,7-naphthyridine derivatives.[10][11][12][13] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[6]

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.[7][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[15] The resulting 2-alkynyl-1,7-naphthyridines are valuable intermediates that can be further elaborated.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile reactivity profile. Its ability to undergo both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecular architectures. This guide has provided an in-depth look at the synthesis and reactivity of this important building block, offering detailed protocols and mechanistic insights to aid researchers in the field of drug discovery and development. The strategic application of the reactions described herein will undoubtedly continue to fuel the discovery of novel 1,7-naphthyridine-based therapeutic agents.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-Chloro-1,7-naphthyridin-4-amine [smolecule.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. CAS 1226898-93-6 | 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one - Synblock [synblock.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijnc.ir [ijnc.ir]

The Strategic Application of 2-Chloro-1,7-naphthyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer a fertile ground for the development of potent and selective therapeutic agents. Among these, nitrogen-containing heterocyclic compounds have historically held a place of prominence. The naphthyridine core, a bicyclic system composed of two fused pyridine rings, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms, each present a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as distinct electronic properties.[1][2] This structural diversity allows for fine-tuning of pharmacological profiles, making naphthyridines a versatile scaffold in drug design.[3]

This technical guide will focus on a specific, highly valuable building block: 2-Chloro-1,7-naphthyridine . The strategic placement of a chlorine atom at the 2-position of the 1,7-naphthyridine ring system imparts a unique reactivity profile that medicinal chemists can exploit for the synthesis of diverse compound libraries. The chlorine atom serves as a versatile synthetic handle, primarily for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).[4] This guide will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and discovery of novel therapeutics, with a particular focus on its role in the development of kinase inhibitors for oncology.

The Synthetic Versatility of this compound: A Gateway to Chemical Diversity

The utility of any scaffold in medicinal chemistry is fundamentally dependent on its accessibility and the ease with which it can be derivatized. This compound excels in this regard, offering a reliable platform for the construction of novel molecular entities.

Synthesis of the this compound Core

While various methods exist for the synthesis of the broader naphthyridine family, the construction of the 1,7-isomer often involves multi-step sequences. A common conceptual approach involves the cyclization of appropriately substituted pyridine precursors.

Conceptual Synthetic Workflow:

Caption: Generalized synthetic route to this compound.

A key step in many synthetic routes is the chlorination of the corresponding 1,7-naphthyridin-2(1H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[5] The resulting 2-chloro derivative is then primed for a variety of subsequent chemical modifications.

Reactivity Profile: The Chlorine as a Versatile Leaving Group

The chlorine atom at the C2 position of the 1,7-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of a diverse array of substituents.

Key Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Functional Group | Significance in Medicinal Chemistry |

| Amines (R-NH₂) | Amino (-NHR) | Formation of key interactions with target proteins, modulation of solubility and basicity. |

| Thiols (R-SH) | Thioether (-SR) | Introduction of flexible linkers, potential for metabolic stability. |

| Alcohols/Phenols (R-OH) | Ether/Arylether (-OR) | Modification of lipophilicity and pharmacokinetic properties. |

This predictable reactivity allows for the systematic exploration of the chemical space around the naphthyridine core, which is crucial for optimizing the pharmacological properties of a lead compound.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The this compound scaffold has found significant application in the development of inhibitors for a variety of enzymes and receptors implicated in human diseases. Its rigid, planar structure provides a foundation for presenting functional groups in a well-defined spatial orientation for optimal target engagement.

Kinase Inhibition in Oncology: A Prominent Application

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery. The 1,7-naphthyridine scaffold is particularly well-suited for targeting the ATP-binding site of many kinases.

Recent patent literature highlights the use of 2,7-naphthyridine derivatives as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase.[6] While this example refers to the 2,7-isomer, the general principle of using a chloro-naphthyridine as a starting point for kinase inhibitor synthesis is broadly applicable. The development of 2,7-naphthyridinone-based MET kinase inhibitors further underscores the potential of this scaffold in oncology.[7]

Workflow for Kinase Inhibitor Development:

Caption: A typical workflow for developing kinase inhibitors from this compound.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[3][8] For instance, certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity against Staphylococcus aureus.[9] While specific examples starting from this compound are less prevalent in the readily available literature, the established biological activity of the broader naphthyridine class suggests that derivatives of the 1,7-isomer could also be promising candidates for development in these therapeutic areas. The anti-inflammatory activity of some 1,8-naphthyridine derivatives, which involves the inhibition of pro-inflammatory cytokines, further supports the potential of this scaffold in immunology.[8]

Exploring Applications in Neurodegenerative Diseases

The structural characteristics of heterocyclic compounds like naphthyridines make them interesting candidates for targeting pathways involved in neurodegenerative diseases.[10] Their ability to cross the blood-brain barrier and interact with targets within the central nervous system is a key consideration. While direct applications of this compound in this area are still emerging, the broader field of using heterocyclic scaffolds to modulate processes like protein aggregation is an active area of research.[10][11][12]

Experimental Protocols: A Practical Guide

The following section provides a generalized, step-by-step protocol for a key transformation involving this compound. This protocol is intended as a starting point and should be adapted and optimized for specific substrates and desired products.

Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 2-amino-1,7-naphthyridine derivative from this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, morpholine)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)

-

A base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

-

Stirring apparatus and heating source (e.g., microwave reactor or oil bath)

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.).

-

Add the desired amine (1.1 - 1.5 eq.) and the base (2.0 - 3.0 eq.).

-

Add the solvent to achieve a suitable concentration (e.g., 0.1 - 0.5 M).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and time will vary depending on the reactivity of the amine. Typical conditions range from 80 °C to 150 °C for several hours. Microwave irradiation can often accelerate the reaction.

-

Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it can be removed under high vacuum. Otherwise, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1,7-naphthyridine derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its straightforward reactivity, coupled with the privileged nature of the naphthyridine scaffold, provides a robust platform for the rapid generation of diverse chemical libraries. The demonstrated success of related naphthyridine isomers in yielding clinical candidates, particularly in the field of oncology, strongly suggests that this compound holds significant untapped potential.[13][14]

Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold, as well as exploring its application in a wider range of therapeutic areas. As our understanding of disease biology continues to grow, scaffolds like this compound will remain essential tools for the design and synthesis of the next generation of targeted therapies.

References

- Vertex AI Search. (n.d.). Buy 2-Chloro-1,7-naphthyridin-4-amine.

- National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central.

- European Journal of Chemistry. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.

- PubMed. (n.d.). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential.

- Semantic Scholar. (n.d.). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.

- National Center for Biotechnology Information. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed Central.

- National Center for Biotechnology Information. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central.

- ResearchGate. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.

- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.

- National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central.

- ResearchGate. (2025). (PDF) Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.

- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.

- BenchChem. (2025). The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent Development.

- MySkinRecipes. (n.d.). 8-Chloro-1,7-naphthyridine.

- Sigma-Aldrich. (n.d.). 2-CHLORO-7-METHYL-1,8-NAPHTHYRIDINE.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central.

- Taylor & Francis Online. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives.

- Google Patents. (n.d.). WO2018183956A1 - Naphthyridines as inhibitors of hpk1.

-

PubMed. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][1][15]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Retrieved January 5, 2026, from

- Smolecule. (2023). Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0.

- MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- PubMed. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.

-

PubMed. (2009). Benzo[c][1][6]naphthyridines as inhibitors of PDK-1. Retrieved January 5, 2026, from

- Innovations Report. (2025). Heterocyclic Compounds Target Neurodegenerative Diseases.

- National Library of Medicine. (n.d.). Biometals in neurodegenerative diseases : mechanisms and therapeutics.

- IDEAS/RePEc. (n.d.). Neuropathogenesis-on-chips for neurodegenerative diseases.

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2-Chloro-1,7-naphthyridin-4-amine [smolecule.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]

- 10. Site is undergoing maintenance [innovations-report.com]

- 11. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 12. Neuropathogenesis-on-chips for neurodegenerative diseases [ideas.repec.org]

- 13. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings.[1] The position of the nitrogen atoms within this bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2][3] This structural diversity, coupled with the ability to readily introduce various substituents, has established the naphthyridine core as a "privileged scaffold" in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities of naphthyridine derivatives, focusing on their therapeutic potential and the underlying molecular mechanisms. We will delve into their anticancer, antimicrobial, and antiviral properties, offering insights for researchers and professionals engaged in drug development.

Naphthyridine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[4][5] These compounds can be isolated from natural sources, such as marine organisms and terrestrial plants, or synthesized in the laboratory, allowing for extensive structural modifications to optimize their biological effects.[2][6][7] The versatility of the naphthyridine scaffold has led to the development of numerous compounds with therapeutic applications, including the well-known antibacterial agent, nalidixic acid, a 1,8-naphthyridine derivative discovered in 1962.[2][3]

This guide will explore the key biological activities of naphthyridine derivatives, elucidating their mechanisms of action and providing practical experimental protocols for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Cancer

Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are diverse and target several key pathways involved in cancer progression, including DNA damage, cell cycle arrest, and inhibition of crucial enzymes.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of naphthyridine derivatives are often attributed to their ability to function as topoisomerase inhibitors .[9][10] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. By inhibiting these enzymes, naphthyridine derivatives can induce DNA strand breaks, leading to apoptosis (programmed cell death) in cancer cells. For instance, some 1,8-naphthyridine derivatives have been shown to inhibit topoisomerase II, an enzyme vital for cell division.[10][11]

Beyond topoisomerase inhibition, certain naphthyridine derivatives exert their anticancer effects through other mechanisms:

-

DNA Intercalation: Some derivatives can insert themselves between the base pairs of DNA, disrupting its structure and function.[2]

-

Cell Cycle Arrest: Compounds like bisleuconothine A, a 1,5-naphthyridine derivative, have been shown to induce G0/G1 cell cycle arrest in cancer cells.[2]

-

Induction of Apoptosis: Sampangine, another naturally occurring naphthyridine, induces apoptosis in leukemia cells through mitochondrial pathways.[2]

-

Enzyme Inhibition: Naphthyridine derivatives can also target other enzymes critical for cancer cell survival, such as protein kinases and receptor tyrosine kinases like EGFR.[4]

The following diagram illustrates the primary mechanisms of anticancer activity exhibited by naphthyridine derivatives.

Caption: Key anticancer mechanisms of naphthyridine derivatives.

Structure-Activity Relationship (SAR) and Cytotoxicity Data

The anticancer potency of naphthyridine derivatives is highly dependent on their chemical structure. Modifications to the core scaffold and the nature of substituents can significantly impact their cytotoxic activity.

| Compound Class | Substituent Modifications | Cancer Cell Lines | IC50 Values | Reference |

| 1,8-Naphthyridine-3-carboxamides | Halogen substitution | MIAPaCa, K-562, PA-1 | 0.41 - 1.19 µM | [10] |

| 1,8-Naphthyridine-C-3'-heteroaryl | Unsubstituted | PA-1, SW620 | 0.41 - 1.4 µM | [10] |

| Aaptamine (1,6-Naphthyridine) | Natural Product | H1299, A549, HeLa, CEM-SS | 10.47 - 15.03 µg/mL | [2] |

| 10-Methoxycanthin-6-one (1,5-Naphthyridine) | Natural Product | DU145 (Prostate) | 1.58 µg/mL | [2] |

| Bisleuconothine A (1,5-Naphthyridine) | Natural Product | SW480, HCT116, HT29, SW620 (Colon) | 1.09 - 3.18 µM | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of naphthyridine derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of naphthyridine derivatives.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Naphthyridine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

The following diagram illustrates the workflow of the MTT assay.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Activity: Combating Infectious Diseases

Naphthyridine derivatives have a long history as effective antimicrobial agents, with nalidixic acid being a pioneering example.[2][3] Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][12][13]

Mechanism of Action: Disrupting Bacterial Replication

The primary mechanism of antibacterial action for many naphthyridine derivatives, particularly the quinolone-like compounds, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV .[14][15] These enzymes are crucial for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, naphthyridine derivatives prevent the bacterial cell from dividing and ultimately lead to cell death.[3][15]

Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of other antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains.[14] This synergistic effect may be due to the inhibition of bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell.[15]

Structure-Activity Relationship (SAR) and Antimicrobial Data

The antimicrobial efficacy of naphthyridine derivatives is influenced by the substituents on the core structure.

| Compound Class | Target Organism | MIC Values | Reference |

| Canthin-6-one (1,5-Naphthyridine) | Staphylococcus aureus, Escherichia coli, MRSA | 0.49 - 3.91 µg/mL | [1] |

| 10-Methoxycanthin-6-one (1,5-Naphthyridine) | Staphylococcus aureus, Escherichia coli, MRSA | 0.98 - 3.91 µg/mL | [1] |

| 1,8-Naphthyridine Derivatives | E. coli, S. aureus, P. aeruginosa | Modulate fluoroquinolone activity | [14] |

| 1,2,4-Triazolo[3,4-H][2][16]-naphthyridines | Multidrug-resistant E. coli | 0.25 µg/mL | [17] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of naphthyridine derivatives against bacteria.

Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Naphthyridine derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the naphthyridine derivatives in the appropriate broth medium in a 96-well plate.

-